Structural Uniqueness vs. Closest Analogs
The target compound's differentiation is fundamentally rooted in its unique structural features. While no direct biological data is available, its structure can be contrasted with the closest identifiable core analog, 5-(4-cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine . The target compound features a 2-fluoroprop-2-enamide group at the 3-position, whereas the analog has a methyl group at the 2-position and lacks the 3-substituent. This is a significant modification, as the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical vector for modulating target potency and selectivity [1]. Furthermore, the 2-fluoroprop-2-enamide moiety is relatively rare and is found in only a small subset of kinase inhibitors (e.g., CDK7-IN-21 ), suggesting it may confer distinct binding interactions or pharmacokinetic properties compared to more common amides.
| Evidence Dimension | Structural comparison of key substituents on the pyrazolo[1,5-a]pyrimidine core |
|---|---|
| Target Compound Data | 5-(4-cyclohexylphenyl), 3-(2-fluoroprop-2-enamide) |
| Comparator Or Baseline | 5-(4-cyclohexylphenyl), 2-methyl |
| Quantified Difference | Structural alteration: Presence of 3-amido group vs. unsubstituted 3-position; presence of 2-fluoroprop-2-enamide tail vs. methyl group. |
| Conditions | Chemical structure analysis (SMILES/InChI), not a biological assay. |
Why This Matters
This highlights that the target compound is not a minor variant of a common analog; its distinct substitution pattern is predicted to result in a non-substitutable biological profile, a key consideration for procurement decisions aimed at specific target engagement.
- [1] Merck Sharp & Dohme Corp. (2013). Substituted pyrazolo[1,5-a]pyrimidines as cyclin dependent kinase inhibitors. US Patent Application US20130303551A1. View Source
